Etalocib - 161172-51-6

Etalocib

Catalog Number: EVT-287611
CAS Number: 161172-51-6
Molecular Formula: C33H33FO6
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY293111 is an aromatic ether.
Etalocib has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific.
Etalocib is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.
Source and Classification

Etalocib, also known as LY293111, is classified as a diaryl ether carboxylic acid derivative. It functions mainly as a selective inhibitor of the lipoxygenase pathway, specifically targeting the leukotriene B4 receptor. This compound has been investigated for its therapeutic potential in conditions such as asthma, psoriasis, ulcerative colitis, and various cancers including non-small cell lung cancer and pancreatic cancer .

Synthesis Analysis

The synthesis of Etalocib involves several steps that typically utilize established organic chemistry methodologies. While specific detailed protocols for synthesizing Etalocib are not universally documented in the sources reviewed, it is generally derived from precursor compounds through reactions involving carboxylic acid derivatives and etherification processes.

  1. Starting Materials: The synthesis may begin with readily available aromatic compounds.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate ether formation.
  3. Conditions: Reactions are often conducted under reflux conditions to ensure complete conversion of starting materials to the desired product.
  4. Purification: The final product is typically purified using techniques such as recrystallization or chromatography.

The yield and purity of the synthesized compound are confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Etalocib has a molecular formula of C33H33FO6C_{33}H_{33}FO_6 and a molecular weight of 544.6 g/mol . Its structure features:

  • Core Structure: A diaryl ether backbone which contributes to its biological activity.
  • Functional Groups: The presence of carboxylic acid groups enhances solubility and interaction with biological targets.
  • Stereochemistry: Specific stereochemical configurations may influence receptor binding affinity and selectivity.

The structural configuration can be analyzed using techniques such as X-ray crystallography or advanced NMR spectroscopy to elucidate the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Etalocib participates in various chemical reactions primarily related to its function as a leukotriene B4 receptor antagonist:

  1. Receptor Binding: The compound competes with leukotriene B4 for binding to its receptor, inhibiting downstream signaling pathways that lead to inflammation.
  2. Metabolic Pathways: It may also undergo metabolic transformations in vivo, affecting its pharmacokinetics.

The reactions involving Etalocib can be quantitatively analyzed using binding assays and functional assays in relevant cell lines .

Mechanism of Action

Etalocib exerts its pharmacological effects primarily through:

  • Leukotriene B4 Receptor Antagonism: By blocking this receptor, Etalocib inhibits leukotriene-mediated inflammatory responses, which are significant in conditions like asthma and other inflammatory diseases.
  • Modulation of Lipoxygenase Pathway: It may also directly inhibit lipoxygenase enzymes involved in the production of leukotrienes, further contributing to its anti-inflammatory effects.

Studies have shown that administration of Etalocib reduces neutrophil counts in asthmatic subjects, indicating its effectiveness in modulating immune responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of Etalocib include:

  • Solubility: Highly soluble in dimethyl sulfoxide (100 mg/mL), which facilitates its use in laboratory settings.
  • Stability: Recommended storage conditions include -20°C for powder form and -80°C for solutions in solvent.
  • Melting Point: Specific melting point data may vary but is crucial for determining purity.

These properties are essential for understanding how Etalocib behaves under different conditions, influencing both laboratory handling and clinical application .

Applications

Etalocib has been studied for various applications:

Pharmacological Mechanisms of Action

Leukotriene B4 Receptor (BLT1/BLT2) Antagonism

Etalocib functions as a potent and selective antagonist of the high-affinity leukotriene B4 receptor BLT1. It competitively inhibits LTB4 binding to BLT1 with an IC₅₀ of 5–10 nM, effectively blocking downstream pro-inflammatory signaling [3] [9]. This high-affinity antagonism disrupts LTB4-mediated neutrophil chemotaxis, adhesion, and degranulation—critical processes in acute and chronic inflammation [2] [6].

BLT1 exhibits distinct pharmacological characteristics compared to the low-affinity BLT2 receptor:

  • Tissue Distribution: BLT1 is predominantly expressed in leukocytes (neutrophils, macrophages, eosinophils), while BLT2 shows ubiquitous expression [2].
  • Binding Specificity: BLT1 is highly specific for LTB4, whereas BLT2 binds multiple eicosanoids with lower affinity [2].
  • Cellular Outcomes: BLT1 activation triggers robust chemotaxis and reactive oxygen species (ROS) production, amplifying tissue inflammation that promotes tumorigenesis [2] [7].

Table 1: Etalocib's Pharmacological Profile at BLT Receptors

ParameterBLT1BLT2
Binding affinity (IC₅₀)5-10 nM [3] [9]>1,000 nM (weak/no inhibition)
Primary cell targetsNeutrophils, macrophages, T cellsEpithelial cells, endothelial cells
Functional blockadeChemotaxis ↓, ROS ↓, cytokine release ↓Not significantly inhibited
Pathological relevanceCancer inflammation, tissue damageLimited role in Etalocib's activity

Etalocib's preferential BLT1 antagonism reduces inflammatory cell infiltration in tumors and dampens the production of pro-tumorigenic mediators like TNF-α and CXCL8, disrupting the tumor-promoting microenvironment [6] [7].

Dual Modulation of Lipoxygenase Pathways via 5-LOX Inhibition

Beyond receptor antagonism, Etalocib directly inhibits the 5-lipoxygenase (5-LOX) enzyme—the catalyst for leukotriene biosynthesis from arachidonic acid [3] [6]. This dual blockade creates a synergistic anti-inflammatory effect:

  • Upstream substrate reduction: By inhibiting 5-LOX, Etalocib reduces the biosynthesis of LTB4 and cysteinyl leukotrienes (CysLTs), thereby limiting ligand availability for both BLT and CysLT receptors [6].
  • Downstream receptor blockade: Concurrent BLT1 antagonism prevents residual LTB4 from activating inflammatory pathways [3].

In preclinical wound healing models, 5-LOX deletion or pharmacological inhibition significantly accelerated tissue repair by reducing TNF-α, CCL2, and CXCL9 expression—effects mirrored by Etalocib treatment [6]. This positions Etalocib uniquely among leukotriene-modulating agents, as it simultaneously targets both leukotriene production (enzyme inhibition) and signaling (receptor blockade).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

At micromolar concentrations (EC₅₀ ≈ 1–5 µM), Etalocib activates PPARγ—a nuclear receptor regulating inflammation, metabolism, and cell differentiation [4] [9]. PPARγ agonism contributes to Etalocib's antitumor effects through:

  • Transcriptional reprogramming: PPARγ activation induces genes promoting tumor cell differentiation while repressing pro-inflammatory transcription factors (NF-κB, STAT3) [4].
  • Metabolic modulation: Alters glucose and lipid metabolism in cancer cells, reducing proliferation substrates [4].
  • Anti-angiogenic effects: Suppresses VEGF production and tumor neovascularization in pancreatic cancer models [4].

In pancreatic adenocarcinoma cells, PPARγ activation by Etalocib induces apoptosis and reduces invasive capacity independent of BLT1 expression, confirming its receptor-agnostic antitumor role [4].

Table 2: Concentration-Dependent Multitarget Pharmacology of Etalocib

TargetActivityPotency (IC₅₀/EC₅₀)Biological Consequences
BLT1Antagonist5-10 nM [9]Blocks neutrophil recruitment, ROS production
5-LOXInhibitorNot reportedReduces LTB₄/CysLT biosynthesis
PPARγAgonist1-5 µM [9]Induces differentiation, represses NF-κB

Cross-Talk Between Inflammatory and Oncogenic Signaling Pathways

Etalocib disrupts the bidirectional communication between inflammation and cancer by targeting nodes shared by both processes:

NF-κB Pathway Interruption

LTB4-BLT1 engagement activates NF-κB—a master regulator of inflammation and tumor progression. Etalocib prevents this activation, thereby reducing:

  • Pro-survival genes (Bcl-2, Bcl-xL)
  • Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)
  • Metastasis-promoting enzymes (MMP-9, COX-2) [7]

In mutant p53 (mutp53)-driven cancers, NF-κB stabilizes oncogenic mutp53 proteins. Etalocib's disruption of this axis promotes mutp53 degradation, restoring apoptotic sensitivity [7].

STAT3 and MAPK/ERK Pathway Modulation

Cytokine signaling (e.g., IL-6) activates STAT3 and ERK, pathways co-opted by cancers for proliferation and immune evasion. Etalocib indirectly suppresses these pathways by:

  • Reducing IL-6 production via BLT1 blockade
  • Activating PPARγ, which transcriptionally represses STAT3 [4] [7]

UPR and Autophagy Regulation

Endoplasmic reticulum (ER) stress triggers the unfolded protein response (UPR), which can promote tumor survival. LTB4 amplifies UPR signaling, while PPARγ activation modulates autophagy. Etalocib’s dual action normalizes proteostatic stress responses, preventing their co-option by tumors [7].

Table 3: Etalocib's Impact on Oncogenic Signaling Pathways

PathwayEffect of EtalocibOncogenic Outcome
NF-κB↓ Activation & nuclear translocationReduced inflammation; mutp53 destabilization
STAT3↓ Phosphorylation & DNA bindingImpaired tumor proliferation; immune evasion ↓
MAPK/ERK↓ ERK5 phosphorylationCell cycle arrest; differentiation promoted
UPR/AutophagyNormalizes proteostatic responsesReduces stress-adapted tumor survival

Tumor Microenvironment Remodeling

By targeting BLT1 on immune cells, Etalocib reduces:

  • Myeloid-derived suppressor cell (MDSC) infiltration
  • M2-polarized tumor-associated macrophages (TAMs)
  • Regulatory T cell (Treg) recruitment [6] [7]

This shifts the microenvironment from immunosuppressive to immunoreactive, potentially enhancing antitumor immunity—an effect amplified by PPARγ-mediated reduction in VEGF and other angiogenic factors [4] [7].

Properties

CAS Number

161172-51-6

Product Name

Etalocib

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid

Molecular Formula

C33H33FO6

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-propyl-3-(3-(2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy)propoxy)phenoxy)benzoic acid
LY 293111
LY-293111
LY293111
VML295

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Isomeric SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.